molecular formula C13H10N4O3S B14886463 (2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid

(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid

Cat. No.: B14886463
M. Wt: 302.31 g/mol
InChI Key: XPLCDVKIHKHMRQ-MDZDMXLPSA-N
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Description

(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid is a complex organic compound that features a triazole ring, a thioether linkage, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Thioether Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol under mild conditions.

    Indole Derivative Synthesis: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Final Coupling: The final step involves coupling the triazole-thioether intermediate with the indole derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole or indole derivatives.

    Substitution: Formation of substituted triazole or indole compounds.

Scientific Research Applications

(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid: shares similarities with other triazole and indole derivatives, such as:

Uniqueness

  • The unique combination of the triazole, thioether, and indole moieties in (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid provides distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid

InChI

InChI=1S/C13H10N4O3S/c1-6-14-13(17-16-6)21-10(12(19)20)9-7-4-2-3-5-8(7)15-11(9)18/h2-5H,1H3,(H,15,18)(H,19,20)(H,14,16,17)/b10-9+

InChI Key

XPLCDVKIHKHMRQ-MDZDMXLPSA-N

Isomeric SMILES

CC1=NC(=NN1)S/C(=C/2\C3=CC=CC=C3NC2=O)/C(=O)O

Canonical SMILES

CC1=NC(=NN1)SC(=C2C3=CC=CC=C3NC2=O)C(=O)O

solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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